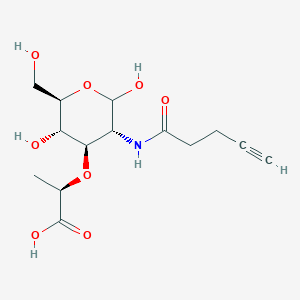
N-Acetylmuramic acid-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylmuramic acid-alkyne (NAM-alkyne) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NAM-alkyne is a derivative of N-acetylmuramic acid, a key component of bacterial cell walls. This compound is widely used in bioconjugation reactions, which are essential for the study of biological systems.
Aplicaciones Científicas De Investigación
Catalytic Nucleophilic Additions of Terminal Alkynes : The development of synthetic methods involving catalytic nucleophilic additions of terminal alkynes to various unsaturated electrophiles is a significant advancement. This process allows the formation of C-C bonds while introducing alkyne functionality. It is notable for its efficiency in water, defying classical reactivities and enhancing overall synthetic efficiencies (Li, 2010).
Synthesis of N-Acetylmuramic Acid : The synthesis of N-Acetylmuramic acid, through direct acetylation of muramic acid, opens up possibilities for future research into its importance in various biological contexts (Gigg & Warren, 1969).
N-Acetylmuramic Acid in Mollusca Gastropoda : A study conducted on the presence of N-acetylmuramic acid in glycoconjugates in various mollusc tissues suggests its potential replacement of sialic acid in acid glycoconjugates of gastropods (Bolognani Fantin & Ottaviani, 1990).
Proliferation of Bacteroides Forsythus : The requirement of exogenous N-acetylmuramic acid for the proliferation and maintenance of cell shape in Bacteroides forsythus highlights unknown pathways for peptidoglycan synthesis and bacterial dependence in their habitat (Wyss, 1989).
Synthesis of 1,6-Anhydro-N-acetylmuramic Acid : The efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine paves the way for exploring its role in bacterial cell wall recycling processes (Calvert, Mayer, & Titz, 2017).
Binding of Oligosaccharides Containing N-Acetylglucosamine and N-Acetylmuramic Acid to Lysozyme : Research into the specificity of binding subsites of lysozyme for saccharides containing N-acetyl-d-glucosamine and N-acetylmuramic acid contributes to our understanding of lysozyme action (Chipman, Grisaro, & Sharon, 1967).
Interaction with Cell Wall Polymers : Studies on the interaction of N-acetylmuramic acid L-alanine amidase with cell wall polymers in bacteria such as Bacillus subtilis provide insights into bacterial cell wall lytic enzymes (Herbold & Glaser, 1975).
Biosynthesis of Terminal Alkyne-Labeled Natural Products : The characterization of microbial biosynthetic machinery for terminal alkyne formation highlights the potential for tagging major classes of natural products (Zhu, Liu, & Zhang, 2015).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is crucial for making covalent connections between building blocks and has diverse applications in various fields of chemical science (Hein & Fokin, 2010).
Propiedades
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(pent-4-ynoylamino)oxan-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO8/c1-3-4-5-9(17)15-10-12(22-7(2)13(19)20)11(18)8(6-16)23-14(10)21/h1,7-8,10-12,14,16,18,21H,4-6H2,2H3,(H,15,17)(H,19,20)/t7-,8-,10-,11-,12-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFETWLAWCVSX-UWOBWZKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CCC#C)O)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

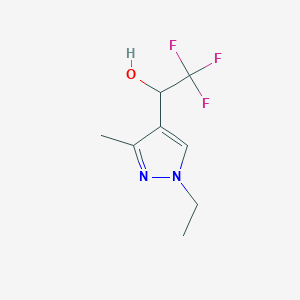

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)
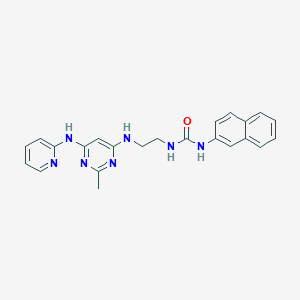

![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
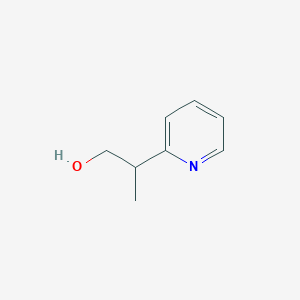
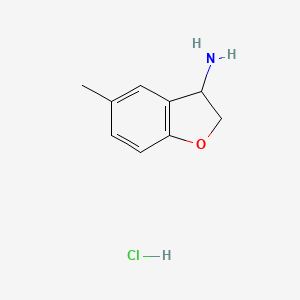
![4-isopropoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2951112.png)
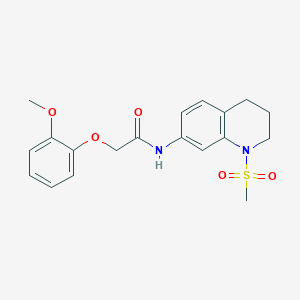
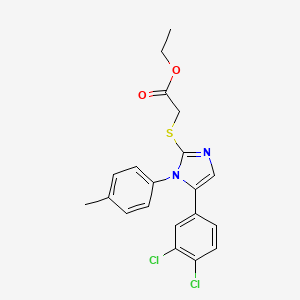
![2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2951115.png)
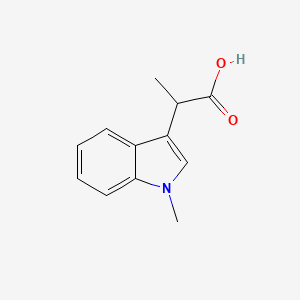
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2951119.png)